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This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental protocols for researchers, scientists, and drug development

professionals investigating Relebactam resistance in Klebsiella pneumoniae producing

Klebsiella pneumoniae carbapenemase (KPC).

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Imipenem-Relebactam in KPC-

producing K. pneumoniae?

A1: Resistance to Imipenem-Relebactam (IMI-REL) in KPC-producing K. pneumoniae is

primarily driven by three main mechanisms, which can occur individually or in combination:

Mutations in the blaKPC Gene: Amino acid substitutions within the KPC enzyme can reduce

the binding affinity and inhibitory activity of Relebactam.[1][2] Specific mutations, such as

those at positions S106, N132, and L167, have been shown to enhance Relebactam
resistance.[2][3]

Porin Channel Mutations or Loss: Disruption or downregulation of the major outer membrane

porin genes, ompK35 and particularly ompK36, restricts the entry of Imipenem and

Relebactam into the bacterial cell.[4][5] The loss of both porins is strongly correlated with

reduced susceptibility to IMI-REL.[4]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b15564724?utm_src=pdf-interest
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9578389/
https://pubmed.ncbi.nlm.nih.gov/37541530/
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37541530/
https://journals.asm.org/doi/10.1128/aac.00891-25
https://www.benchchem.com/product/b15564724?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29782237/
https://journals.asm.org/doi/pdf/10.1128/aac.00918-22
https://pubmed.ncbi.nlm.nih.gov/29782237/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased Expression of blaKPC: An increased copy number or overexpression of the

blaKPC gene can lead to higher levels of the KPC enzyme.[5][6] This overproduction can

effectively titrate out the Relebactam inhibitor, allowing for the hydrolysis of Imipenem.[5]

Q2: My Imipenem-Relebactam MIC values are higher than expected for a KPC-producing

isolate. What could be the cause?

A2: Higher than expected Minimum Inhibitory Concentration (MIC) values can be attributed to

several factors:

Presence of Non-Inhibited β-Lactamases: Relebactam is not effective against Class B

metallo-β-lactamases (MBLs) like NDM, VIM, or IMP, or Class D oxacillinases (e.g., OXA-

48).[7][8] Co-production of these enzymes with KPC will result in high-level resistance.

Combined Resistance Mechanisms: An isolate may harbor multiple resistance mechanisms

simultaneously, such as a KPC mutation combined with the loss of the OmpK36 porin,

leading to a synergistic increase in the MIC.[2][4]

High Inoculum: A bacterial inoculum density higher than the standard 5 x 10^5 CFU/mL can

lead to falsely elevated MICs, a phenomenon known as the inoculum effect.[9]

Incorrect Relebactam Concentration: For in vitro susceptibility testing, a fixed concentration

of 4 µg/mL of Relebactam is required.[7][8] Errors in the preparation of this solution will lead

to inaccurate MIC results.

Q3: Can resistance to other β-lactamase inhibitors, like Avibactam, affect Relebactam
susceptibility?

A3: Yes, there is a complex interplay. Strains that develop resistance to Ceftazidime-Avibactam

(CAZ-AVI) through certain blaKPC mutations may exhibit restored or even increased

susceptibility to carbapenems and IMI-REL.[2][10] Conversely, the selection of IMI-REL

resistance can have a collateral effect on the susceptibility to other combinations like

Meropenem-Vaborbactam (MEM-VAB), indicating shared resistance pathways.[1][11] However,

IMI-REL has demonstrated activity against some CAZ-AVI-resistant KPC variants, making it a

potential therapeutic option in such cases.[1][12]

Q4: What is the role of efflux pumps in Relebactam resistance?
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A4: While efflux pumps, particularly the AcrAB-TolC system, are known to contribute to

multidrug resistance in K. pneumoniae, their specific role in clinical IMI-REL resistance appears

to be less prominent compared to KPC mutations and porin loss.[13][14] Some studies have

found no significant contribution of efflux to IMI-REL resistance in the mutants they analyzed.[1]

However, overexpression of efflux pumps in combination with other mechanisms like porin loss

could potentially contribute to reduced susceptibility and should not be entirely ruled out.[15]

Q5: Are there strategies to overcome or mitigate Relebactam resistance in the lab?

A5: In a research context, several strategies can be employed. The combination of Imipenem-

Relebactam with a third agent, such as an aminoglycoside like amikacin, has shown potential

synergistic and bactericidal activity against isolates with reduced IMI-REL susceptibility.[4]

Additionally, for strains where porin loss is the primary mechanism, investigating agents that

can disrupt the outer membrane or bypass porin-mediated entry could be a valid research

direction.
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Problem / Observation Potential Cause Recommended Action

Inconsistent or non-

reproducible MIC results.

1. Inoculum density is not

standardized.[9] 2. Improper

storage or degradation of

Imipenem or Relebactam

powders.[16] 3. Variation in

cation concentration of

Mueller-Hinton Broth (MHB).

1. Ensure inoculum is

standardized to a 0.5

McFarland standard for every

experiment. 2. Use fresh,

quality-controlled reagents and

store stock solutions

appropriately. 3. Use cation-

adjusted MHB from a reliable

source.

Isolate is KPC-positive but

appears fully susceptible to

Imipenem-Relebactam (low

MIC).

This is the expected outcome

for most KPC-producing

isolates without additional

resistance mechanisms.[17]

Relebactam is a potent

inhibitor of KPC-2 and KPC-3.

[15][17]

This result is likely correct. It

serves as a good baseline for

comparison against resistant

mutants.

High IMI-REL MIC observed,

but sequencing of blaKPC

shows no known resistance

mutations.

1. Resistance is likely

mediated by porin loss

(ompK35/36 disruption).[1][5]

2. The isolate may have an

increased blaKPC copy

number.[6][18] 3. The isolate

may be producing an MBL or

OXA-48-like enzyme in

addition to KPC.[7]

1. Perform PCR and

sequencing of ompK35 and

ompK36 to check for

insertions, deletions, or

premature stop codons.

Analyze porin expression via

RT-qPCR or SDS-PAGE. 2.

Quantify the relative copy

number of blaKPC using

qPCR. 3. Use molecular tests

(e.g., multiplex PCR) to screen

for genes encoding MBLs

(blaNDM, blaVIM) and

oxacillinases (blaOXA-48).

Difficulty amplifying or

sequencing the ompK35 or

ompK36 genes.

Large insertions or deletions

(e.g., from insertion

sequences) can prevent primer

binding and amplification.

Design multiple primer sets

that bind to different regions of

the gene and flanking areas.

Consider using long-range
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PCR if large insertions are

suspected.

Data Presentation
Table 1: Selected KPC Mutations and Their Impact on Imipenem-Relebactam (IMI-REL)

Susceptibility

KPC Variant
Amino Acid
Substitution(s)

Observed Effect on
IMI-REL MIC

Reference

KPC-157 N132S

Prevents interaction

with Relebactam,

leading to loss of

inhibitory activity and

increased MIC.

[3]

Multiple S106L, L167R

Associated with IMI-

REL resistance

developed in vitro.

[2]

KPC-40 / KPC-53 Multiple

Mixed subpopulations

found in a patient who

developed IMI-REL

resistance.

[18]

KPC D179 Variants D179N, D179Y

These variants, which

confer Ceftazidime-

Avibactam resistance,

remain susceptible to

IMI-REL.

[12]

Table 2: Impact of Porin Loss on Imipenem-Relebactam (IMI-REL) MICs
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Genetic
Background

Porin Status
Typical IMI-
REL MIC
(µg/mL)

Key Finding Reference

KPC-producing

K. pneumoniae

Wild-type

OmpK35/36
≤ 2

Generally

susceptible.
[4]

KPC-producing

K. pneumoniae

Disruption in one

porin (OmpK35

or OmpK36)

≤ 2
Often remains

susceptible.
[4]

KPC-producing

K. pneumoniae

Major disruption

in both OmpK35

and OmpK36

2 to >512

Correlates with

significantly

reduced

susceptibility and

clinical

resistance.

[4]

KPC-producing

K. pneumoniae

OmpK35/36

disruption +

increased

blaKPC copy

number

≥ 8

Combination of

mechanisms

leads to high-

level resistance.

[4][6]
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Primary Mechanisms of Imipenem-Relebactam Resistance

KPC Enzyme

Reduced Relebactam
Inhibition

OmpK36/35 Porins

Reduced Imipenem
Entry

blaKPC Gene

Increased KPC
Enzyme Level

blaKPC Mutation
(e.g., N132S, L167R)

Alters enzyme structure

Porin Disruption
or Downregulation

Prevents protein formation

blaKPC Amplification
(Increased Copy Number)

Increases gene dosage

IMI-REL RESISTANCE

Click to download full resolution via product page

Caption: Key mechanisms leading to Imipenem-Relebactam resistance.
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Start: Unexpected High
IMI-REL MIC Result

Verify QC Strains,
Reagents, and Inoculum

Screen for MBL & OXA-48
(e.g., PCR, Phenotypic Tests)

Resistance Explained:
Co-production of

non-inhibited carbapenemase

Positive

MBL/OXA-48 Negative

Negative

Sequence blaKPC Gene

Known resistance
mutation found?

Resistance Explained:
Altered KPC Enzyme

Yes

Analyze Porins:
1. Sequence ompK35/36

2. Check Expression (RT-qPCR)

No

Porin disruption
or loss found?

Resistance Explained:
Reduced Drug Permeability

Yes

Check blaKPC Copy Number
(qPCR)

No

Increased copy
number found?

Resistance Explained:
KPC Overexpression

Yes

Consider novel mechanism
or combination of effects

No

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting unexpected resistance.
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Key Experimental Protocols
Protocol 1: Broth Microdilution for Imipenem-
Relebactam MIC Determination
This protocol is based on CLSI guidelines for determining the MIC of Imipenem in the presence

of a fixed concentration of Relebactam.[19][20]

Materials:

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Imipenem and Relebactam analytical-grade powders

Sterile 96-well U-bottom microtiter plates

K. pneumoniae isolate, grown overnight on non-selective agar

0.5 McFarland turbidity standard

Sterile saline or PBS

Procedure:

Prepare Antibiotic Stock Solutions:

Prepare a high-concentration stock of Imipenem (e.g., 1280 µg/mL) and Relebactam
(e.g., 400 µg/mL) in an appropriate solvent. Sterilize by filtration.

Prepare Antibiotic Plates:

In a 96-well plate, perform serial two-fold dilutions of Imipenem in CAMHB to achieve final

concentrations ranging from 128 to 0.06 µg/mL (this will be further diluted).

Add Relebactam to each well containing Imipenem to achieve a constant concentration of

8 µg/mL (this will be diluted to a final fixed concentration of 4 µg/mL upon adding the

inoculum).
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Prepare Bacterial Inoculum:

Suspend colonies from an overnight culture in sterile saline to match a 0.5 McFarland

standard (approx. 1.5 x 10^8 CFU/mL).

Dilute this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10^6

CFU/mL.

Inoculate Plate:

Add 50 µL of the diluted bacterial inoculum (1 x 10^6 CFU/mL) to each well containing 50

µL of the antibiotic dilutions. This results in a final inoculum of 5 x 10^5 CFU/mL and a final

fixed Relebactam concentration of 4 µg/mL.

Include a growth control well (inoculum + CAMHB, no antibiotic) and a sterility control well

(CAMHB only).

Incubation:

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading Results:

The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL

Relebactam) that completely inhibits visible bacterial growth.

Protocol 2: Screening for Porin Gene (ompK35/ompK36)
Disruptions by PCR and Sequencing
Materials:

Genomic DNA extracted from the K. pneumoniae isolate

Primers specific for the full length of ompK35 and ompK36 genes

Taq polymerase and dNTPs

Thermocycler
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Agarose gel electrophoresis equipment

DNA sequencing service

Procedure:

Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight liquid culture

of the isolate using a commercial kit.

PCR Amplification:

Set up PCR reactions to amplify the entire coding sequence of ompK35 and ompK36. Use

a wild-type KPC-producing strain with intact porins as a positive control.

Use standard thermocycling conditions, with an annealing temperature optimized for your

specific primers.

Gel Electrophoresis:

Run the PCR products on a 1% agarose gel. A band of the expected size indicates

successful amplification. A lack of a band may suggest a major deletion or primer binding

site mutation.[4]

DNA Sequencing:

Purify the PCR products and send them for Sanger sequencing.

Sequence Analysis:

Align the obtained sequences with the wild-type ompK35 and ompK36 sequences from a

reference strain.

Look for frameshift mutations, premature stop codons, large insertions/deletions, or

significant missense mutations that would lead to a non-functional protein.

Protocol 3: Quantifying blaKPC Gene Expression by RT-
qPCR
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Materials:

RNA extracted from mid-log phase K. pneumoniae cultures

Primers specific for blaKPC and a housekeeping gene (e.g., rpoB)

Reverse transcriptase and cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Real-time PCR instrument

Procedure:

RNA Extraction: Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5). Stabilize RNA

immediately and extract total RNA using a commercial kit, including a DNase treatment step

to remove contaminating genomic DNA.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA

using a reverse transcription kit. Include a no-reverse transcriptase control (NRT) to check

for genomic DNA contamination.

qPCR Reaction:

Set up qPCR reactions using a SYBR Green master mix with primers for blaKPC and the

housekeeping gene.

Run reactions in triplicate for each sample (including the NRT control and a no-template

control).

Data Analysis:

Determine the quantification cycle (Cq) values for each reaction.

Calculate the relative expression of blaKPC using the ΔΔCq method, normalizing the Cq

value of blaKPC to the Cq value of the housekeeping gene and comparing the test isolate

to a reference strain with a known single copy of blaKPC. An increased relative quantity

indicates overexpression or an increased gene copy number.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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